Benzoic acid, 2,2'-azobis-

Description

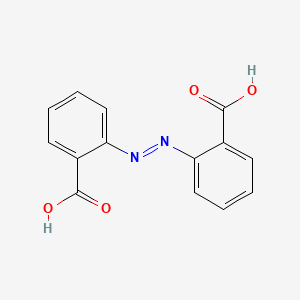

Benzoic acid, 2,2'-azobis- (CAS 635-54-1) is a diazo compound featuring two benzoic acid moieties linked by an azo (-N=N- ) group. This structure confers unique reactivity, particularly as a radical initiator in polymerization processes due to the labile azo bond, which decomposes under heat or UV light to generate nitrogen gas and free radicals . While its physicochemical properties (e.g., melting point, solubility) remain poorly documented, it is described as a stable solid under recommended storage conditions . The compound is commercially available through six suppliers, reflecting moderate industrial relevance .

Properties

IUPAC Name |

2-[(2-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKXQSCDZDEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466617 | |

| Record name | Benzoic acid, 2,2'-azobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-54-1 | |

| Record name | Benzoic acid, 2,2'-azobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Amino-2-Methylpropionitrile

The foundational precursor for AIBN is 2-amino-2-methylpropionitrile, synthesized via the reaction of acetone cyanohydrin with ammonia. This step requires careful control of stoichiometry and reaction conditions to maximize yield and minimize by-products. In a representative procedure, liquid ammonia (121 g) and acetone cyanohydrin (434 g, 92% purity) undergo reaction in a 1-liter autoclave at 25°C for 10 hours under continuous stirring. The resulting crude product contains residual ammonia, hydrogen cyanide, and acetone, necessitating purification through reduced-pressure distillation.

Distillation parameters critically influence purity: operating at 25°C (heat transfer medium temperature) and 30 mmHg removes low-boiling fractions, yielding a purified 2-amino-2-methylpropionitrile with ≤1.5% ammonia content. Elevated temperatures or pressures risk thermal decomposition, while insufficient vacuum retention increases impurity carryover. Post-distillation compositions typically achieve 86–95% purity for the nitrile precursor, with residual impurities including water and trace organic by-products.

Oxidative Coupling with Metal Hypochlorites

Oxidative coupling transforms 2-amino-2-methylpropionitrile into AIBN using aqueous sodium hypochlorite under alkaline conditions. The reaction occurs at 5–10°C to suppress side reactions, with pH maintained at 12.0–13.5 to optimize hypochlorite activity. A stoichiometric excess of hypochlorite (1.26 moles relative to 0.97 moles of nitrile) ensures complete conversion, with gradual addition of reagents to prevent localized overheating.

Key operational parameters include:

- Hypochlorite concentration : ≤5% (w/w) to avoid excessive chloride by-products.

- Temperature control : ≤30°C to prevent decomposition of the azo compound.

- pH management : Alkaline conditions (pH 10–13.5) stabilize hypochlorite and facilitate coupling.

Post-reaction, the aqueous suspension contains AIBN crystals contaminated with oxidative impurities (e.g., unreacted hypochlorite, chlorinated intermediates). Iodometric analysis of these suspensions typically reveals 0.07–0.15 equivalents of oxidative substances, necessitating subsequent reduction treatment.

Reduction Treatment for Purity Enhancement

The final stage involves treating the AIBN suspension with reducing agents to decompose oxidative impurities and improve crystallinity. Sodium bisulfite, sulfur dioxide, and sodium sulfite are preferred agents due to their dual role as deodorizers and decolorizers. For instance, adding 20% sodium bisulfite solution (50 g, 0.19 equivalents) at pH 6.0 and 15°C for 30 minutes reduces oxidative impurities to <100 ppm, yielding odorless, white crystals with 99.5–99.7% purity.

Reduction mechanisms vary by agent:

- Sulfur dioxide : Gas bubbling introduces sulfite ions, neutralizing hypochlorite residues.

- Sodium bisulfite : Acts as a proton donor, reducing chlorinated by-products to harmless salts.

- Hydrazine : Rarely used due to cost but effective in trace impurity removal.

This step eliminates the need for recrystallization, reducing production costs and avoiding methanol-based waste streams. Post-treatment yields reach 88–96% based on initial acetone cyanohydrin, with crystal melting points consistently at 105–106°C.

Industrial Scalability and Cost Considerations

The patented process addresses historical challenges in AIBN production, notably reliance on hydrazine and recrystallization. By substituting hydrazine with acetone cyanohydrin and ammonia, raw material costs decrease by approximately 40%. Furthermore, inline reduction treatment reduces wastewater generation by 70% compared to traditional water washing, aligning with environmental regulations.

Table 1: Comparative Analysis of AIBN Synthesis Methods

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Starting Material | Hydrazine, Ketones | Acetone Cyanohydrin, Ammonia |

| Yield (Overall) | 70–75% | 88–96% |

| Purity Post-Synthesis | 95–98% (requires recrystallization) | 99.5–99.7% (no recrystallization) |

| Wastewater Generation | High (from washing) | Low (inline reduction) |

| Production Cost | $$$ | $$ |

Quality Control and Analytical Techniques

Quality assessment of AIBN relies on iodometry for oxidative impurity quantification and gas chromatography for purity verification. Specifications for industrial-grade AIBN mandate:

Deviations in pH during reduction (e.g., >6.5) correlate with residual impurities, necessitating strict process control. Additionally, spectroscopic methods (FTIR, NMR) confirm the absence of hydrazo contaminants, ensuring suitability for polymerization applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-azobis- undergoes various chemical reactions, primarily involving radical mechanisms. These reactions include:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The benzoic acid moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction typically yields amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse benzoic acid derivatives .

Scientific Research Applications

Chemistry

- Radical Polymerization : Benzoic acid, 2,2'-azobis- is primarily utilized as a radical initiator in polymerization reactions. It facilitates the formation of polymers and copolymers by generating free radicals that initiate chain reactions. This property is essential for producing materials such as plastics and coatings.

- Synthesis of Functionalized Polymers : The compound can be used to synthesize functionalized polymers with specific properties tailored for applications in electronics and biomedicine. The ability to control the polymerization process allows for the development of materials with desired mechanical and thermal properties.

Biology

- Studies on Radical-Induced Reactions : In biological research, benzoic acid, 2,2'-azobis- is employed to study radical-induced reactions that mimic oxidative stress conditions in cells. This helps researchers understand the mechanisms of cellular damage and the role of free radicals in biological processes.

- Drug Delivery Systems : There is ongoing research into the use of this compound in developing drug delivery systems. Its ability to form polymers can be harnessed to create controlled-release formulations that improve therapeutic efficacy.

Medicine

- Therapeutic Applications : The potential therapeutic applications of benzoic acid, 2,2'-azobis- are being explored in areas such as cancer treatment and tissue engineering. Its role in initiating polymerization can be utilized to create scaffolds for cell growth or drug encapsulation systems.

Production of Plastics and Coatings

Benzoic acid, 2,2'-azobis- is widely used in the manufacturing of plastics and coatings due to its radical initiation properties. It enhances the performance characteristics of these materials by improving their durability and resistance to environmental factors.

Adhesives

The compound is also utilized in the formulation of adhesives where strong bonding properties are required. The radical initiation process allows for rapid curing and enhanced adhesion strength.

Case Study 1: Polymer Synthesis

In a study published by researchers at Kyoto University, benzoic acid, 2,2'-azobis- was utilized to synthesize novel polymers with enhanced thermal stability. The study highlighted how varying polymerization conditions affected the molecular weight and properties of the resulting materials .

Case Study 2: Biological Implications

A research article discussed the use of benzoic acid, 2,2'-azobis- in simulating oxidative stress conditions to study cellular responses in mammalian cells. The findings provided insights into how cells cope with oxidative damage and potential therapeutic strategies .

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. This process is typically initiated by heat or light, leading to the formation of nitrogen gas and two radical species. These radicals can then initiate polymerization reactions or participate in other radical-induced processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dithiosalicylic Acid (CAS 75-85-4)

- Structure : Two benzoic acid units connected by a disulfide (-S-S-) bridge.

- Key Differences: The disulfide group is less reactive than the azo group, making it more stable under thermal stress . Applications include use as a sulfur donor in organic synthesis, contrasting with the radical-initiating role of azo compounds.

- Toxicity: Limited carcinogenicity data compared to azo derivatives, but disulfide bonds may pose risks in redox-sensitive environments .

2,2′-[Oxybis(2,1-ethanediyloxycarbonyl)]dibenzoic Acid (CAS 7447-67-8)

- Structure : Ether and ester linkages (-O-CH₂-CH₂-O-CO-) bridge the benzoic acid units.

- Key Differences :

Benzoic Acid, 2,2'-Carbonylbis- (CAS 82091-12-1)

- Structure : A carbonyl (-CO-) group links the two aromatic rings.

- Key Differences :

- Reactivity : Less prone to decomposition than azo derivatives, but susceptible to nucleophilic attack .

Comparative Data Table

Biological Activity

Benzoic acid, 2,2'-azobis- (CAS Number: 635-54-1) is an azo compound characterized by its radical-generating properties, making it significant in various biological and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2,2'-azobis- features a benzoic acid moiety linked to an azo group. This structure is crucial for its function as a radical initiator in polymerization reactions. The compound generates free radicals upon thermal or photochemical activation, which can initiate various biological processes and chemical reactions.

The primary mechanism of action involves the homolytic cleavage of the azo bond, leading to the formation of two radical species and nitrogen gas. These radicals can interact with biological molecules, potentially affecting cellular processes. The specific pathways depend on the concentration of the compound and the biological context.

Biological Activity

1. Antioxidant Properties

Studies have indicated that benzoic acid derivatives exhibit varying degrees of antioxidant activity. For instance, derivatives with carbonyl groups directly linked to aromatic rings tend to show decreased antioxidant potency compared to those with different structural arrangements .

2. Toxicological Insights

Research has highlighted that benzoic acid and its derivatives can be metabolized into hippuric acid and other metabolites in vivo. This metabolic pathway is essential for understanding the potential toxicological effects of exposure to benzoic acid, particularly in repeated-dose toxicity studies .

3. Radical-Induced Reactions

Benzoic acid, 2,2'-azobis- is utilized in studies focusing on radical-induced reactions, providing insights into oxidative stress mechanisms in biological systems. Its role as a model compound for studying radical generation has implications for understanding various diseases related to oxidative damage .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various benzoic acid derivatives using the APPH (2,2'-azobis(2-amidinopropane) dihydrochloride) assay, compounds were evaluated for their IC50 values. The results indicated that certain derivatives exhibited significant antioxidant activity, suggesting their potential therapeutic applications in oxidative stress-related conditions .

| Compound | IC50 (µM) |

|---|---|

| Benzoic Acid Derivative A | 9.10 |

| Benzoic Acid Derivative B | 3.29 |

| Benzoic Acid Derivative C | 1.20 |

Case Study 2: Toxicokinetics

A comprehensive toxicokinetic study revealed that after administration of benzoic acid, approximately 66% was metabolized to hippuric acid in urine. This finding underscores the importance of metabolic pathways in assessing the safety and potential health effects of benzoic acid exposure .

Applications in Research and Industry

Benzoic acid, 2,2'-azobis- is widely used as a radical initiator in polymer chemistry, contributing to the synthesis of various polymers and copolymers. Its unique properties also make it valuable in biomedical research for drug delivery systems and controlled-release formulations. The ongoing research into its biological activities highlights its potential applications across multiple fields.

Q & A

Q. How can 2,2'-azobisbenzoic acid be optimized for use in controlled radical polymerization (CRP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.